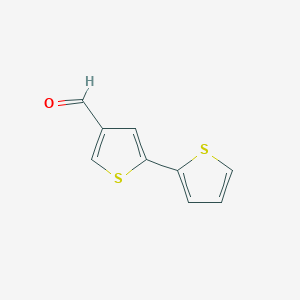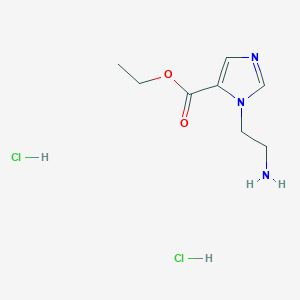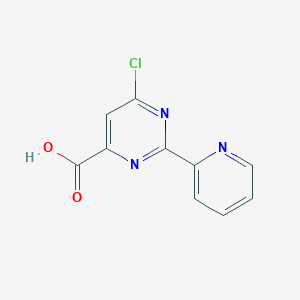
6-(Trifluoromethyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones It is characterized by the presence of a trifluoromethyl group attached to the phthalazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one typically involves the use of palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling reactions. One such method involves the cyclization of N′-methylenebenzohydrazides via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond . This reaction is carried out under oxidative conditions, often using palladium(II) acetate as the catalyst and a suitable oxidant such as molecular oxygen or a peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phthalazinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of phthalazinone derivatives.
Applications De Recherche Scientifique
6-(Trifluoromethyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)phthalazin-1(2H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These effects are mediated through interactions with key proteins and enzymes involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: The parent compound without the trifluoromethyl group.
6-Methylphthalazin-1(2H)-one: A derivative with a methyl group instead of a trifluoromethyl group.
6-Chlorophthalazin-1(2H)-one: A derivative with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)phthalazin-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15) |
Clé InChI |
KIAJGOCTROHKJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


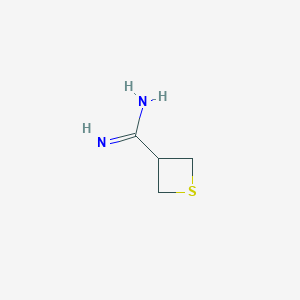
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
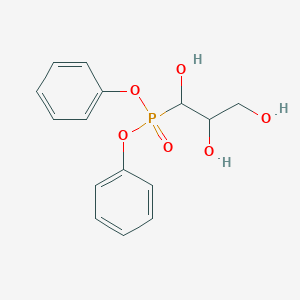
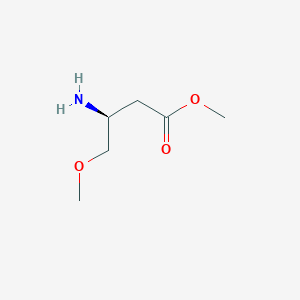
methanol](/img/structure/B13203319.png)
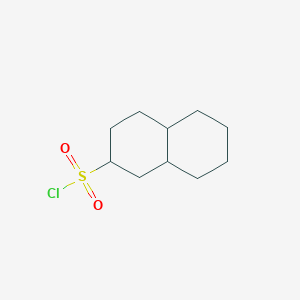
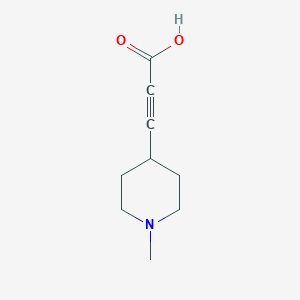
![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
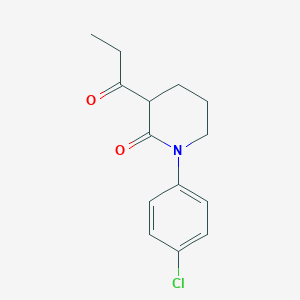
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

